molecular formula C12H10F2O4 B11719139 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid

Cat. No.: B11719139
M. Wt: 256.20 g/mol
InChI Key: RBMUVCNDNMLWAY-UHFFFAOYSA-N
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Description

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C12H10F2O4 It is characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a difluorobenzodioxole moiety

Preparation Methods

The synthesis of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)acetonitrile.

    Cyclization: The acetonitrile undergoes cyclization to form the cyclobutane ring.

    Hydrolysis: The nitrile group is hydrolyzed to form the carboxylic acid.

In an industrial setting, the reaction conditions are optimized to ensure high yield and purity. The process involves the use of solvents such as chloroform, dichloromethane, and methanol, and the reactions are typically carried out under inert atmosphere at controlled temperatures .

Chemical Reactions Analysis

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The difluorobenzodioxole moiety can undergo electrophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid involves its interaction with specific molecular targets. The difluorobenzodioxole moiety is known to interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclobutanecarboxylic Acid can be compared with similar compounds such as:

    1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropanecarboxylic Acid: This compound has a cyclopropane ring instead of a cyclobutane ring, which affects its chemical reactivity and biological activity.

    1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopentanecarboxylic Acid: The presence of a cyclopentane ring introduces different steric and electronic effects.

The uniqueness of this compound lies in its specific ring structure and the presence of the difluorobenzodioxole moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C12H10F2O4

Molecular Weight

256.20 g/mol

IUPAC Name

1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H10F2O4/c13-12(14)17-8-3-2-7(6-9(8)18-12)11(10(15)16)4-1-5-11/h2-3,6H,1,4-5H2,(H,15,16)

InChI Key

RBMUVCNDNMLWAY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)O

Origin of Product

United States

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